![molecular formula C14H10O8 B12446061 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid is a complex organic compound with the molecular formula C14H10O8 This compound is characterized by its unique furobenzofuran structure, which includes multiple functional groups such as carboxyl and ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by functional group modifications to introduce the carboxymethyl and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyl and ketone sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furobenzofuran derivatives with different substituents. Examples are:
- 2,2’-(3,7-Dioxo-5,7-dihydro-1H,3H-furo3,4-fbenzofuran-1,5-diyl)diacetic acid
- 1H,3H-Benzo[1,2-c:4,5-c’]difuran-1,5-diacetic acid .
Uniqueness
What sets 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C14H10O8 |
|---|---|
Molekulargewicht |
306.22 g/mol |
IUPAC-Name |
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C14H10O8/c15-11(16)3-9-5-1-7-6(2-8(5)14(20)21-9)10(4-12(17)18)22-13(7)19/h1-2,9-10H,3-4H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
IUKYJNCDSUILBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(OC(=O)C2=CC3=C1C(=O)OC3CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


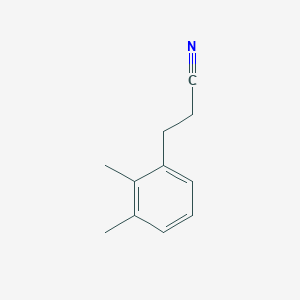
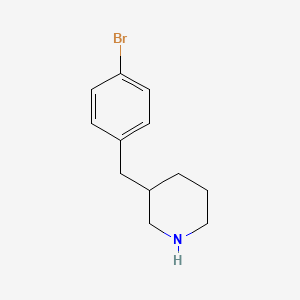
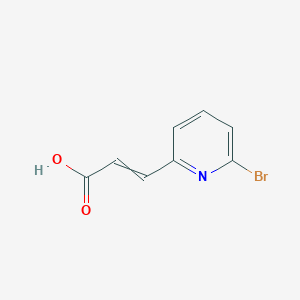
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
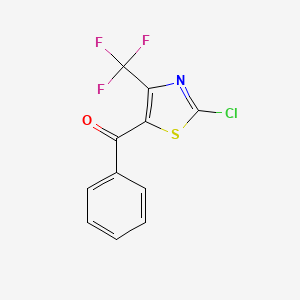
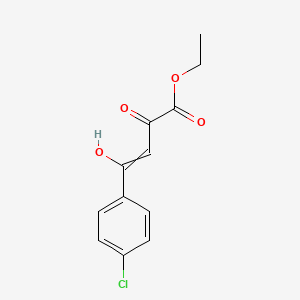
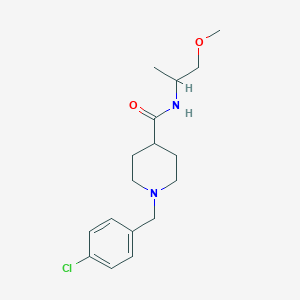

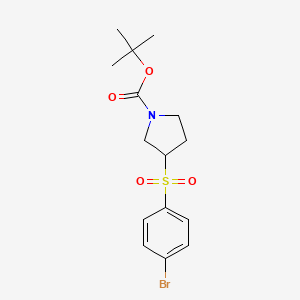



![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
